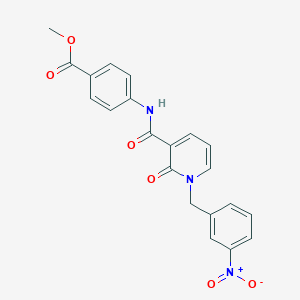

Methyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

CAS No.: 946255-29-4

Cat. No.: VC4405212

Molecular Formula: C21H17N3O6

Molecular Weight: 407.382

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946255-29-4 |

|---|---|

| Molecular Formula | C21H17N3O6 |

| Molecular Weight | 407.382 |

| IUPAC Name | methyl 4-[[1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |

| Standard InChI | InChI=1S/C21H17N3O6/c1-30-21(27)15-7-9-16(10-8-15)22-19(25)18-6-3-11-23(20(18)26)13-14-4-2-5-17(12-14)24(28)29/h2-12H,13H2,1H3,(H,22,25) |

| Standard InChI Key | WGYYRUKDFRQGEU-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |

Introduction

Synthesis

The synthesis of such compounds typically involves multiple steps, including the formation of the pyridine ring, introduction of the nitrobenzyl group, and esterification. Common reagents might include nitrobenzyl halides, pyridine precursors, and esterification catalysts.

Potential Applications

Compounds with similar structures have been explored for their biological activities, such as anti-inflammatory or anticancer properties. The nitro group can contribute to redox properties, while the pyridine ring and ester functionality may influence interactions with biological targets.

| Potential Application | Description |

|---|---|

| Biological Activity | May exhibit anti-inflammatory or anticancer properties due to its structural features |

| Materials Science | Could be used in the development of new materials with specific optical or electrical properties |

Research Findings

While specific research findings on Methyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate are not available, studies on related compounds suggest that they can be synthesized using conventional organic chemistry methods and may exhibit interesting biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume